methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate
Description
Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate is a methyl benzoate derivative featuring a urea-based substituent at the para position of the benzene ring.
Properties
IUPAC Name |
methyl 4-[[2-(cyclopropylamino)-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)8-2-4-9(5-3-8)14-11(16)12(17)15-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZBREUSZWQZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the cyclopropylcarbamoyl group and the formamido group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:
-
Base-Catalyzed Saponification :
Reaction with aqueous NaOH converts the ester to sodium 4-[(cyclopropylcarbamoyl)formamido]benzoate . This reaction is analogous to the hydrolysis of methyl benzoate . -
Acid-Catalyzed Hydrolysis :
Under acidic conditions (e.g., HCl), the ester hydrolyzes to 4-[(cyclopropylcarbamoyl)formamido]benzoic acid .
Reduction of the Amide Groups
The formamido and carbamoyl groups may undergo selective reduction. For instance, using diisobutylaluminum hydride (DIBALH):
- Partial Reduction of Amides to Aldehydes :
In a THF solvent at −78°C, DIBALH selectively reduces the amide carbonyl to an aldehyde while preserving the ester group . Similar reactivity is observed in methyl 4-(dimethylcarbamoyl)benzoate, which reduces to methyl 4-formylbenzoate .
Acylation and Alkylation Reactions
The cyclopropylcarbamoyl group may participate in nucleophilic substitution or acylation:
Electrophilic Aromatic Substitution
The aromatic ring can undergo nitration or sulfonation. For example:
- Nitration :
Nitric acid in the presence of sulfuric acid introduces a nitro group at the meta position relative to the electron-withdrawing ester and amide groups .
Thermal Degradation
Under elevated temperatures, the compound may decompose via:
Scientific Research Applications
Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Limitations
Biological Activity
Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 234.25 g/mol
- IUPAC Name : this compound
This structure includes a benzoate moiety, a cyclopropyl group, and an amide linkage, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The cyclopropyl group enhances binding affinity due to its unique steric and electronic properties, potentially improving the pharmacokinetic profile of the compound.
Targeted Pathways
- MAP Kinase Pathway : Similar compounds have been studied as p38 MAP kinase inhibitors, which play a crucial role in inflammatory responses. The cyclopropylcarbamoyl group may enhance selectivity and efficacy in inhibiting this pathway .
- AMPK Activation : Compounds with structural similarities have shown potential in activating AMP-activated protein kinase (AMPK), which is involved in metabolic regulation. This suggests that this compound may also influence metabolic pathways .
Antiinflammatory Effects
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .
Anticancer Potential
Preliminary studies have hinted at the anticancer potential of related compounds by inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
